molecular formula C11H8Br2 B3281034 1-Bromo-8-(bromomethyl)naphthalene CAS No. 72758-17-9

1-Bromo-8-(bromomethyl)naphthalene

Cat. No.: B3281034
CAS No.: 72758-17-9
M. Wt: 299.99 g/mol
InChI Key: RUGOMNXLAWWDCF-UHFFFAOYSA-N
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Description

1-Bromo-8-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-(bromomethyl)naphthalene can be synthesized through the bromination of 8-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using controlled environments to maximize yield and purity. The use of N-bromosuccinimide (NBS) in the presence of light or radical initiators is a common method for achieving selective bromination .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Cyanide (CN⁻): For substitution reactions to form nitriles.

    Grignard Reagents: For coupling reactions to form carbon-carbon bonds.

Major Products Formed:

    Nitriles: Formed through substitution reactions.

    Organolithium Compounds: Formed through coupling reactions.

Scientific Research Applications

1-Bromo-8-(bromomethyl)naphthalene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Bromo-8-(bromomethyl)naphthalene exerts its effects involves the reactivity of the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is facilitated by the electron-rich naphthalene ring, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-8-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

1-bromo-8-(bromomethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOMNXLAWWDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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